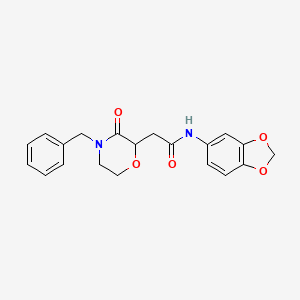

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide

Description

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound characterized by a benzodioxol moiety linked via an acetamide bridge to a 4-benzyl-3-oxomorpholin-2-yl group. The benzodioxol (1,3-benzodioxole) component provides a bicyclic ether structure, while the morpholinone ring (3-oxomorpholine) introduces a nitrogen- and oxygen-containing heterocycle with a ketone functional group. The molecular formula is C₂₀H₂₂N₂O₅, with a molar mass of 370.35 g/mol.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c23-19(21-15-6-7-16-17(10-15)27-13-26-16)11-18-20(24)22(8-9-25-18)12-14-4-2-1-3-5-14/h1-7,10,18H,8-9,11-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDWTWZLVKTZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide typically involves multiple steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Formation of the Morpholinyl Acetamide Moiety: This involves the reaction of morpholine with chloroacetic acid to form 2-chloro-N-(morpholin-4-yl)acetamide, followed by a nucleophilic substitution reaction with the benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the morpholinyl moiety can be reduced to form alcohol derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the N-(1,3-benzodioxol-5-yl)acetamide backbone but differ in substituents attached to the acetamide’s α-carbon:

Key Observations:

Morpholinone vs. Heterocyclic Replacements: The target compound’s 3-oxomorpholinone group distinguishes it from chromenone (), quinolinone (), and sulfonyl-containing derivatives (). Morpholinone’s ketone and ether groups enhance polarity, while quinolinone and chromenone introduce aromaticity and extended conjugation.

Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to the methoxy groups in or the sulfonyl group in , which may influence membrane permeability .

Hydrogen Bonding: All compounds exhibit NH (donor) and multiple O-based acceptors. The target compound’s hydrogen-bonding capacity is intermediate, with fewer acceptors than but more than .

Physicochemical Properties

Notes:

- Polar Surface Area : The target compound’s TPSA is comparable to due to similar O/N content but lower than ’s sulfonyl-containing derivative.

- Lipophilicity : The target’s predicted XLogP3 (2.5) suggests moderate solubility, contrasting with higher lipophilicity in and , likely due to chlorinated or bulky substituents.

Potential Pharmacological Implications

While none of the provided evidence directly addresses the biological activity of the target compound, structural analogs offer insights:

- Leukotriene Inhibition: Compounds with benzodioxol and acetamide motifs (e.g., ) may interfere with 5-lipoxygenase-activating protein (FLAP) binding, as seen in indole/quinoline derivatives .

- Crystallographic Stability: Hydrogen-bonding patterns (e.g., morpholinone’s ketone) could enhance crystal packing efficiency, as discussed in Etter’s graph set analysis .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-3-oxomorpholin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 368.38 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(CC1N(Cc2ccccc2)CCOC1=O)Nc(cc1)cc2c1OCO2 |

| InChI Key | MDL Number (MFCD) |

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, derivatives of 1,5-benzodiazepin-2(3H)-ones have shown low cytotoxicity and significant neuroprotective effects against oxidative stress in neuronal cell lines such as SH-SY5Y. These compounds demonstrated the ability to reduce intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage associated with neurodegenerative diseases like Parkinson's disease (PD) .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can improve mitochondrial membrane potential and reduce lipid peroxidation levels in neuronal cells under oxidative stress conditions. For example, specific derivatives were shown to enhance intracellular glutathione levels and decrease apoptosis markers in SH-SY5Y cells subjected to oxidative stress . This suggests that this compound may have similar protective effects.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways.

- Receptor Modulation : It could interact with receptors that mediate neuroprotective effects.

- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential for radical scavenging and antioxidant activity.

Case Studies

A study evaluating a series of 1,5-benzodiazepin derivatives highlighted their efficacy in reducing oxidative stress markers and improving cell viability in neuroblastoma models. These findings are crucial as they suggest that modifications to the morpholine structure could enhance the biological profile of similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.